molecular formula C9H8N2O B13649468 8-Methylquinoxalin-5-ol

8-Methylquinoxalin-5-ol

Cat. No.: B13649468
M. Wt: 160.17 g/mol
InChI Key: SPVVGRXXRSHDMJ-UHFFFAOYSA-N
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Description

8-Methylquinoxalin-5-ol is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. . The structure of this compound includes a quinoxaline ring with a methyl group at the 8th position and a hydroxyl group at the 5th position, making it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylquinoxalin-5-ol typically involves the condensation of o-phenylenediamine with a dicarbonyl compound. One common method is the reaction of 2-methyl-1,2-diaminobenzene with glyoxal under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Methylquinoxalin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new therapeutic agents for treating infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 8-Methylquinoxalin-5-ol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may induce apoptosis or cell cycle arrest in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylquinoxalin-5-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical properties and biological activities. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

8-methylquinoxalin-5-ol

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7(12)9-8(6)10-4-5-11-9/h2-5,12H,1H3

InChI Key

SPVVGRXXRSHDMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)O)N=CC=N2

Origin of Product

United States

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